Molecular Weight Distinction vs. 5-Benzyloxy Analog
The target compound (C15H15NO6, MW 305.28 g/mol) differs from its 5-benzyloxy analog, 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide (C21H19NO6, MW 381.4 g/mol), by a mass difference of 76.1 g/mol corresponding to the replacement of the 5-methoxy group with a 5-benzyloxy group [1]. This structural divergence directly impacts the subsequent deprotection strategy in pemetrexed synthesis: the 5-methoxy group requires different cleavage conditions than the 5-benzyloxy group, potentially altering reaction yields and impurity profiles [1].
| Evidence Dimension | Molecular weight and substituent identity at position 5 |
|---|---|
| Target Compound Data | C15H15NO6, MW 305.28 g/mol, 5-OCH3 substituent |
| Comparator Or Baseline | 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide; C21H19NO6, MW 381.4 g/mol, 5-OCH2C6H5 substituent |
| Quantified Difference | ΔMW = 76.1 g/mol; substituent change from methoxy to benzyloxy |
| Conditions | Calculated from molecular formulas; patents describing pemetrexed intermediate synthesis pathways |
Why This Matters
For procurement, the 5-methoxy compound is the correct intermediate for the patented pemetrexed route; the 5-benzyloxy analog would introduce a different deprotection requirement, potentially generating non-pharmacopeial impurities and derailing the validated synthetic process.
- [1] Google Patents. 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide compound entry. View Source
